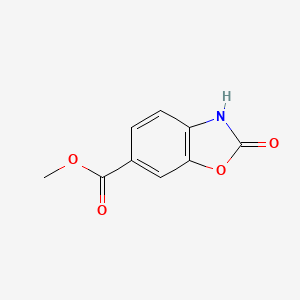

Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-oxo-3H-1,3-benzoxazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c1-13-8(11)5-2-3-6-7(4-5)14-9(12)10-6/h2-4H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUJBKRLYHYJMNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20502718 | |

| Record name | Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72752-80-8 | |

| Record name | Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate is a heterocyclic organic compound belonging to the benzoxazolone class. The benzoxazolone scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including analgesic, anti-inflammatory, antibacterial, and antifungal properties.[1][2] This document provides a comprehensive overview of the known basic properties of this compound, alongside generalized experimental protocols and logical workflows relevant to its synthesis, characterization, and potential biological evaluation. While specific experimental data for this particular molecule is limited in publicly accessible literature, this guide consolidates available information and presents standard methodologies applicable to this class of compounds.

Core Properties and Data

The fundamental chemical and physical properties of this compound are summarized below. It is important to note that while computational data is available, some experimental physical properties such as melting and boiling points have not been widely reported.

Table 1: Physicochemical and Identification Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | methyl 2-oxo-3H-1,3-benzoxazole-6-carboxylate | PubChem[3] |

| CAS Number | 72752-80-8 | Sigma-Aldrich[4] |

| Molecular Formula | C₉H₇NO₄ | PubChem[3] |

| Molecular Weight | 193.16 g/mol | PubChem[3], Sigma-Aldrich[4] |

| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)NC(=O)O2 | PubChem[3] |

| InChI Key | FUJBKRLYHYJMNF-UHFFFAOYSA-N | PubChem[3] |

| Physical Form | Solid (predicted) | Sigma-Aldrich[4] |

| Flash Point | 216 °C | Biosynth[5] |

| Melting Point | Not available | |

| Boiling Point | Not available |

| Solubility | Not available | |

Chemical Structure

The molecular structure of this compound features a fused bicyclic system consisting of a benzene ring and an oxazolone ring, with a methyl carboxylate group attached at the 6-position of the benzoxazole core.

References

An In-depth Technical Guide to Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate (CAS: 72752-80-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate, also identified as CBP007, is a small molecule belonging to the benzoxazolone class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological activities of this compound, with a particular focus on its role as a putative inhibitor of the B-cell-specific Moloney murine leukemia virus integration site 1 (BMI-1) protein, a key regulator of cellular senescence and oncogenesis. Detailed experimental protocols, quantitative data, and visualizations of relevant pathways and workflows are presented to facilitate further research and development.

Chemical and Physical Properties

This compound is a solid at room temperature with the molecular formula C₉H₇NO₄ and a molecular weight of 193.16 g/mol . Its chemical structure and key physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 72752-80-8 |

| Molecular Formula | C₉H₇NO₄ |

| Molecular Weight | 193.16 g/mol |

| IUPAC Name | This compound |

| Synonyms | CBP007 |

| Appearance | Solid |

| SMILES | COC(=O)C1=CC2=C(C=C1)NC(=O)O2 |

| InChI | InChI=1S/C9H7NO4/c1-13-8(11)5-2-3-6-7(4-5)14-9(12)10-6/h2-4H,1H3,(H,10,12) |

Synthesis

General Experimental Protocol for the Synthesis of Benzoxazolone-6-carboxylates

A potential synthetic pathway for this compound would likely involve the reaction of methyl 3-amino-4-hydroxybenzoate with a suitable carbonylating agent, such as phosgene, triphosgene, or carbonyldiimidazole (CDI), in an appropriate solvent.

Materials:

-

Methyl 3-amino-4-hydroxybenzoate

-

Carbonyldiimidazole (CDI) or Triphosgene

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Triethylamine (optional, as a base)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: A solution of methyl 3-amino-4-hydroxybenzoate (1 equivalent) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Carbonylating Agent: Carbonyldiimidazole (CDI) (1.1 equivalents) is added portion-wise to the stirred solution at room temperature. The reaction mixture is then stirred for a specified period, typically ranging from a few hours to overnight, and the progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then redissolved in a suitable organic solvent like ethyl acetate and washed sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.

-

Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Data

The following table summarizes the expected and reported spectroscopic data for this compound.

| Spectroscopic Data | Values |

| ¹H NMR | Expected signals would include a singlet for the methyl ester protons, and distinct aromatic protons on the benzoxazole ring. |

| ¹³C NMR | Expected signals would include peaks for the carbonyl carbons (ester and cyclic carbamate), the methyl carbon of the ester, and the aromatic carbons. |

| Mass Spectrometry (MS) | m/z: 193.04 (M+), 194.04 (M+H)⁺ |

| Infrared (IR) | Characteristic peaks for N-H stretching, C=O stretching (ester and carbamate), and aromatic C-H stretching are expected. |

Biological Activity and Mechanism of Action

The benzoxazolone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] this compound, also known as CBP007, has been identified as a potential inhibitor of the Polycomb group protein BMI-1.

The Role of BMI-1 in Cancer

BMI-1 is a core component of the Polycomb Repressive Complex 1 (PRC1), which plays a crucial role in epigenetic gene silencing.[1] It is essential for the self-renewal of stem cells. Overexpression of BMI-1 is observed in a variety of human cancers and is associated with poor prognosis. BMI-1 contributes to oncogenesis by repressing the expression of tumor suppressor genes, most notably the Ink4a/Arf locus. This locus encodes for two key tumor suppressors: p16INK4a and p14ARF (p19ARF in mice).

-

p16INK4a is an inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). By inhibiting these kinases, p16INK4a prevents the phosphorylation of the retinoblastoma protein (Rb), thereby inducing cell cycle arrest in the G1 phase.

-

p14ARF acts by inhibiting the E3 ubiquitin ligase MDM2, which leads to the stabilization and activation of the p53 tumor suppressor protein. Activated p53 can then induce cell cycle arrest, apoptosis, or senescence.

By repressing the Ink4a/Arf locus, BMI-1 effectively removes these critical brakes on cell proliferation, contributing to uncontrolled cell growth and tumor development.

Putative Mechanism of Action of this compound (CBP007)

As a putative inhibitor of BMI-1, this compound (CBP007) is hypothesized to interfere with the function of the PRC1 complex. By inhibiting BMI-1, CBP007 would lead to the de-repression of the Ink4a/Arf locus, resulting in the upregulation of p16INK4a and p14ARF. This, in turn, would activate the Rb and p53 tumor suppressor pathways, leading to cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway of BMI-1 and its Inhibition by CBP007

Caption: Putative mechanism of action of CBP007 on the BMI-1 signaling pathway.

Experimental Workflows

The identification and characterization of small molecule inhibitors of protein-protein interactions, such as the inhibition of BMI-1, typically follow a multi-step experimental workflow.

Hypothetical Experimental Workflow for the Identification of CBP007 as a BMI-1 Inhibitor

Caption: A generalized workflow for the discovery and validation of a BMI-1 inhibitor.

Conclusion

This compound (CBP007) represents a promising chemical scaffold for the development of novel anticancer therapeutics. Its potential to inhibit the epigenetic regulator BMI-1 provides a clear mechanistic rationale for its further investigation. This technical guide has summarized the available information on this compound and provided a framework for its synthesis and biological evaluation. Further studies are warranted to elucidate the precise mechanism of action, determine its potency and selectivity, and evaluate its therapeutic potential in preclinical models of cancer. The detailed protocols and visualizations provided herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and oncology.

References

An In-depth Technical Guide to Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate, a molecule of interest within the broader class of benzoxazolones known for their diverse biological activities. This document details the molecule's chemical structure, properties, and a proposed synthetic pathway, including a detailed experimental protocol. While specific experimental data for this exact compound is limited in publicly accessible literature, this guide compiles available information and provides predicted spectroscopic data based on analogous structures. Furthermore, it discusses the potential biological significance of this compound class and outlines a general workflow for its biological evaluation.

Molecular Structure and Chemical Properties

This compound is a heterocyclic organic compound with the chemical formula C₉H₇NO₄.[1][2] It features a fused bicyclic system consisting of a benzene ring and an oxazolone ring, with a methyl carboxylate group attached to the benzene ring at position 6.

Table 1: Chemical and Physical Properties [1][2]

| Property | Value |

| IUPAC Name | methyl 2-oxo-3H-1,3-benzoxazole-6-carboxylate |

| CAS Number | 72752-80-8 |

| Molecular Formula | C₉H₇NO₄ |

| Molecular Weight | 193.16 g/mol |

| SMILES | COC(=O)C1=CC2=C(C=C1)NC(=O)O2 |

| Form | Solid |

| Safety | Causes skin and serious eye irritation. May cause respiratory irritation. |

Synthesis

A plausible and efficient synthetic route to this compound involves the cyclization of methyl 4-amino-3-hydroxybenzoate using a phosgene equivalent, such as triphosgene or 1,1'-carbonyldiimidazole (CDI). This method is a common and effective way to form the 2-oxobenzoxazole core.

Proposed Synthetic Pathway

The synthesis begins with the commercially available methyl 4-amino-3-hydroxybenzoate. The amino and hydroxyl groups of this precursor are positioned ortho to each other, making them ideal for intramolecular cyclization. The reaction with a carbonylating agent like triphosgene in the presence of a base will form the desired benzoxazolone ring system.

Caption: Proposed synthesis of the target molecule.

Detailed Experimental Protocol

This protocol is a representative procedure based on general methods for the synthesis of benzoxazolones.

Materials:

-

Methyl 4-amino-3-hydroxybenzoate (1.0 eq)

-

Triphosgene (0.4 eq) or 1,1'-Carbonyldiimidazole (1.1 eq)

-

Triethylamine (2.2 eq) or Pyridine (2.2 eq)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 4-amino-3-hydroxybenzoate in anhydrous THF or DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the base (triethylamine or pyridine) to the stirred solution.

-

In a separate flask, prepare a solution of the phosgene equivalent (triphosgene or CDI) in the same anhydrous solvent.

-

Add the phosgene equivalent solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Peaks/Shifts |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~11.0-12.0 (s, 1H, NH), 7.7-7.9 (m, 2H, Ar-H), 7.2-7.4 (d, 1H, Ar-H), 3.85 (s, 3H, OCH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~165 (C=O, ester), 154 (C=O, cyclic carbamate), 143, 132 (quaternary Ar-C), 125, 115, 110 (Ar-CH), 52 (OCH₃) |

| FT-IR (KBr, cm⁻¹) | ~3200-3000 (N-H stretch), ~1750 (C=O stretch, cyclic carbamate), ~1720 (C=O stretch, ester), ~1600, 1480 (C=C stretch, aromatic) |

| Mass Spec. (EI) | m/z (%) = 193 (M⁺), 162 ([M-OCH₃]⁺), 134 ([M-COOCH₃]⁺) |

Biological Activity and Potential Applications

The benzoxazolone scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities. These include anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4] The specific substitutions on the benzoxazolone ring system play a crucial role in determining the biological activity and target specificity.

While no specific biological studies have been published for this compound, its structural similarity to other biologically active benzoxazolones suggests it could be a valuable candidate for screening in various drug discovery programs. For instance, derivatives of 2-oxo-3H-benzoxazole have shown potent analgesic and anti-inflammatory activity, often linked to the inhibition of prostaglandin synthesis.[3] Furthermore, some benzoxazole derivatives have been investigated as inhibitors of enzymes such as cyclooxygenase (COX) and various kinases.

Proposed Biological Evaluation Workflow

A general workflow for the initial biological evaluation of this compound would involve a series of in vitro assays to identify potential therapeutic areas.

Caption: A general workflow for biological screening.

Conclusion

This compound represents an interesting chemical entity within the pharmacologically significant class of benzoxazolones. This guide has provided a detailed overview of its structure, properties, and a feasible synthetic route. While specific experimental and biological data for this particular molecule remain to be published, the information compiled herein, based on established chemical principles and data from related compounds, provides a solid foundation for researchers and drug development professionals interested in exploring its potential. Further investigation into its synthesis, characterization, and biological activity is warranted to fully elucidate its therapeutic potential.

References

- 1. This compound | C9H7NO4 | CID 12564532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 72752-80-8 | XCA75280 [biosynth.com]

- 3. jocpr.com [jocpr.com]

- 4. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction and IUPAC Nomenclature

Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate is a heterocyclic organic compound belonging to the benzoxazolone class. These structures are of significant interest in medicinal chemistry due to their diverse biological activities. The formal IUPAC name for this compound is methyl 2-oxo-3H-1,3-benzoxazole-6-carboxylate .[1] It is also commonly referred to as methyl 2,3-dihydro-2-oxo-1,3-benzoxazole-6-carboxylate. This guide provides a comprehensive overview of its chemical properties, synthesis, and known biological significance.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₉H₇NO₄ | [1][2] |

| Molecular Weight | 193.16 g/mol | [1][2] |

| CAS Number | 72752-80-8 | [1][2] |

| Appearance | White to off-white powder | |

| Melting Point | 248-252 °C | |

| Boiling Point | 422.5±35.0 °C (Predicted) | |

| Flash Point | 216 °C | [2] |

| Solubility | Soluble in DMSO and Methanol | |

| SMILES | COC(=O)C1=CC2=C(C=C1)NC(=O)O2 | [2] |

| InChI | InChI=1S/C9H7NO4/c1-13-8(11)5-2-3-6-7(4-5)14-9(12)10-6/h2-4H,1H3,(H,10,12) | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several synthetic routes. A common method involves the cyclization of a substituted aminophenol with a carbonylating agent.

Example Synthetic Protocol:

A general and efficient method for the synthesis of 2(3H)-benzoxazolones involves the reaction of 2-aminophenols with carbonyl-containing reagents. For the synthesis of the title compound, a suitable starting material would be methyl 3-amino-4-hydroxybenzoate.

Experimental Workflow for Synthesis:

Caption: General synthesis workflow for the target compound.

Detailed Experimental Steps:

-

Reaction Setup: To a solution of methyl 3-amino-4-hydroxybenzoate (1 equivalent) in an appropriate anhydrous solvent such as toluene or THF, a suitable base (e.g., triethylamine, 1.1 equivalents) is added. The mixture is stirred under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Carbonylating Agent: A carbonylating agent, such as triphosgene (0.4 equivalents) or carbonyldiimidazole (CDI, 1.1 equivalents), dissolved in the same anhydrous solvent, is added dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified period (typically 2-6 hours), while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Biological Activities and Potential Applications

The benzoxazole nucleus is a key structural motif in many biologically active compounds, exhibiting a wide range of pharmacological properties.[3][4] Derivatives of 2-oxo-3H-benzoxazole have been reported to possess analgesic, anti-inflammatory, antibacterial, antifungal, and anticancer activities.[3][4][5]

Specifically, substitutions at the 6-position of the 2-oxo-3H-benzoxazole ring have been shown to be favorable for analgesic and anti-inflammatory activities.[3] The carboxylate group at the 6-position of the title compound makes it a valuable intermediate for the synthesis of a library of derivatives with potentially enhanced biological profiles. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to various amides or other functional groups.

While specific biological data for this compound is not extensively documented in publicly available literature, its structural similarity to other active benzoxazolones suggests its potential as a scaffold in drug discovery programs.

Potential Signaling Pathway Involvement:

The anti-inflammatory effects of some 2-oxo-3H-benzoxazole derivatives have been attributed to the inhibition of prostaglandin synthesis.[3] This suggests a potential interaction with the cyclooxygenase (COX) pathway.

Caption: Potential inhibition of the COX pathway by derivatives.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable heterocyclic compound with a confirmed IUPAC name of methyl 2-oxo-3H-1,3-benzoxazole-6-carboxylate. Its benzoxazolone core is a privileged scaffold in medicinal chemistry. While detailed biological studies on this specific molecule are limited, its structural features suggest it is a promising starting material for the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and analgesic research. The synthetic protocols outlined provide a basis for its preparation and further derivatization in drug discovery and development programs.

References

An In-depth Technical Guide to the Synthesis of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate, a key intermediate in pharmaceutical and materials science. This document details the synthesis of the immediate precursor, methyl 4-amino-3-hydroxybenzoate, and its subsequent cyclization to the target molecule. Experimental protocols, quantitative data, and process visualizations are presented to facilitate laboratory application.

Overview of Synthetic Strategy

The synthesis of this compound is typically achieved through a two-stage process. The first stage involves the preparation of the key precursor, methyl 4-amino-3-hydroxybenzoate. The second stage is the cyclization of this precursor to form the desired benzoxazolone ring system.

An In-Depth Technical Guide to the Synthesis of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. This document details the primary synthetic routes, starting materials, experimental protocols, and quantitative data to support research and development activities.

Introduction

This compound is a member of the benzoxazolone family, a class of compounds recognized for their diverse pharmacological activities. The benzoxazolone core is a privileged structure in drug discovery, and its derivatives have been investigated for various therapeutic applications. This guide focuses on the chemical synthesis of the 6-methoxycarbonyl substituted derivative, providing a foundation for further derivatization and biological evaluation.

Synthetic Pathway Overview

The most common and practical synthetic approach to this compound involves a two-step process commencing from commercially available starting materials. The overall transformation is outlined below:

-

Esterification: The synthesis begins with the esterification of 3-amino-4-hydroxybenzoic acid to its corresponding methyl ester, methyl 3-amino-4-hydroxybenzoate. This step is crucial for protecting the carboxylic acid functionality and facilitating the subsequent cyclization.

-

Cyclization: The key benzoxazolone ring system is then formed via an intramolecular cyclization of methyl 3-amino-4-hydroxybenzoate. This is typically achieved using a carbonylating agent such as carbonyldiimidazole (CDI) or a phosgene equivalent.

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 3-amino-4-hydroxybenzoate (Intermediate)

This Fischer esterification is a standard procedure for converting a carboxylic acid to its methyl ester.

Materials:

-

3-Amino-4-hydroxybenzoic acid

-

Anhydrous Methanol (MeOH)

-

Acid Catalyst (e.g., concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂))

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of 3-amino-4-hydroxybenzoic acid in anhydrous methanol, a catalytic amount of concentrated sulfuric acid is added dropwise.

-

The reaction mixture is heated at reflux temperature overnight.

-

After cooling to room temperature, the reaction is carefully quenched by the addition of a saturated sodium bicarbonate solution until the pH is neutral.

-

The aqueous layer is extracted multiple times with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude methyl 3-amino-4-hydroxybenzoate can be purified by silica gel column chromatography or recrystallization.

Step 2: Synthesis of this compound (Final Product)

The cyclization of the aminophenol intermediate is efficiently achieved using carbonyldiimidazole (CDI).

Materials:

-

Methyl 3-amino-4-hydroxybenzoate

-

1,1'-Carbonyldiimidazole (CDI)

-

Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)

Procedure:

-

A solution of methyl 3-amino-4-hydroxybenzoate is prepared in an anhydrous aprotic solvent such as THF or acetonitrile under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, 1,1'-carbonyldiimidazole (typically 1.1 to 1.5 equivalents) is added portion-wise at room temperature.

-

The reaction mixture is stirred at room temperature for several hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is typically purified by silica gel column chromatography to afford the pure this compound.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials, intermediate, and the final product.

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 3-Amino-4-hydroxybenzoic acid | C₇H₇NO₃ | 153.14 | Off-white to tan powder | ~210 (decomposes) |

| Methyl 3-amino-4-hydroxybenzoate | C₈H₉NO₃ | 167.16 | White to off-white solid | 141-143 |

| This compound | C₉H₇NO₄ | 193.16 | Solid | Not reported |

Table 2: Typical Reaction Parameters and Yields

| Reaction Step | Key Reagents | Solvent | Reaction Time | Typical Yield (%) |

| Esterification of 3-Amino-4-hydroxybenzoic acid | MeOH, H₂SO₄ (cat.) | Methanol | Overnight | > 90 |

| Cyclization of Methyl 3-amino-4-hydroxybenzoate to the final product | 1,1'-Carbonyldiimidazole (CDI) | THF/MeCN | Several hours | 70-80 |

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis and purification of this compound.

Caption: General laboratory workflow for the synthesis of the target compound.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis of this compound. The described two-step synthetic route is robust and employs readily available starting materials and reagents. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in medicinal chemistry and drug development, enabling the efficient production of this key benzoxazolone derivative for further investigation.

An In-depth Technical Guide to Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate is a heterocyclic organic compound belonging to the benzoxazolone class. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a comprehensive review of the available literature on this compound, covering its chemical and physical properties, a plausible synthetic pathway with a detailed experimental protocol, and an overview of the biological potential of the broader benzoxazolone class. While specific biological data for this exact compound is limited in publicly accessible literature, this guide serves as a foundational resource for researchers interested in its synthesis and further investigation.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular weight of 193.16 g/mol .[1] Its chemical structure and key identifiers are summarized in the tables below.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | methyl 2-oxo-3H-1,3-benzoxazole-6-carboxylate[2] |

| CAS Number | 72752-80-8 |

| Molecular Formula | C₉H₇NO₄[2] |

| SMILES | COC(=O)C1=CC2=C(C=C1)NC(=O)O2 |

| InChI Key | FUJBKRLYHYJMNF-UHFFFAOYSA-N[2] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 193.16 g/mol [2] |

| Physical Form | Solid |

| Flash Point | 216 °C |

Synthesis

A plausible and efficient synthetic route to this compound involves a two-step process starting from 4-hydroxy-3-nitrobenzoic acid. The first step is the reduction of the nitro group and esterification of the carboxylic acid to yield methyl 4-amino-3-hydroxybenzoate. The second step is the cyclization of this intermediate using a phosgene equivalent, such as triphosgene, to form the benzoxazolone ring.

Experimental Protocol

Step 1: Synthesis of Methyl 4-amino-3-hydroxybenzoate

This procedure is adapted from a known method for the synthesis of the isomeric methyl 3-amino-4-hydroxybenzoate.[3]

-

Materials: 4-hydroxy-3-nitrobenzoic acid, Methanol (anhydrous), Palladium on carbon (10%), Hydrogen gas.

-

Procedure:

-

To a solution of 4-hydroxy-3-nitrobenzoic acid (e.g., 5.00 g) in anhydrous methanol (e.g., 130 mL), add 10% Palladium on carbon (e.g., 10 mol%).[3]

-

Stir the mixture vigorously under a hydrogen atmosphere (e.g., balloon pressure) at room temperature for a designated time (e.g., 1 hour or until TLC indicates completion).[3]

-

Filter the reaction mixture through a pad of Celite®, washing the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to yield methyl 4-amino-3-hydroxybenzoate. The product can be purified by column chromatography on silica gel if necessary.

-

Step 2: Synthesis of this compound

This protocol is a generalized procedure for the cyclization of o-aminophenols using triphosgene.[4]

-

Materials: Methyl 4-amino-3-hydroxybenzoate, Dichloromethane (anhydrous), Saturated aqueous sodium bicarbonate, Triphosgene.

-

Procedure:

-

In a three-necked round-bottomed flask equipped with a mechanical stirrer, dissolve methyl 4-amino-3-hydroxybenzoate in a biphasic mixture of dichloromethane and saturated aqueous sodium bicarbonate.[4]

-

Cool the mixture in an ice bath.

-

With vigorous stirring, add triphosgene (approximately 0.33 equivalents relative to the amine) in a single portion.[4]

-

Continue stirring in the ice bath for a set period (e.g., 15-30 minutes) and monitor the reaction by TLC.

-

Once the reaction is complete, separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, this compound, can be purified by recrystallization or column chromatography.

-

Synthesis Workflow

Caption: Synthetic pathway for the target compound.

Spectral Data (Predicted and Analog-Based)

Table 3: Predicted ¹H and ¹³C NMR Data

| Data Type | Predicted Chemical Shifts (ppm) |

| ¹H NMR | Aromatic Protons: δ 7.0-8.0 (m, 3H), Methyl Protons (-OCH₃): δ 3.8-4.0 (s, 3H), Amide Proton (-NH): δ 10.0-12.0 (br s, 1H) |

| ¹³C NMR | Carbonyl (Ester): δ 165-170, Carbonyl (Amide): δ 150-155, Aromatic Carbons: δ 110-150, Methyl Carbon (-OCH₃): δ 50-55 |

Biological Activity and Potential Applications

The benzoxazolone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[5] These include actions as enzyme inhibitors and modulators of various signaling pathways.

Enzyme Inhibition

Derivatives of the benzoxazole and benzoxazolone classes have been reported to inhibit a variety of enzymes. For instance, certain 2-aryl-6-carboxamide benzoxazole derivatives have shown potent inhibition of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to the treatment of Alzheimer's disease.[6] Other studies have demonstrated that benzoxazolone derivatives can act as inhibitors of acid ceramidase, an enzyme implicated in certain lysosomal storage disorders.[7] While the specific inhibitory profile of this compound has not been reported, its structural similarity to known enzyme inhibitors suggests it could be a candidate for screening against various enzymatic targets.

Signaling Pathways

The diverse biological effects of benzoxazolone derivatives suggest their interaction with multiple signaling pathways. For example, some analogs have been investigated as tyrosine kinase inhibitors, which are crucial components of cell signaling pathways that regulate cell growth, proliferation, and differentiation.[8] Given the importance of kinase signaling in cancer and other diseases, this compound could be a valuable tool compound for exploring the modulation of these pathways.

Logical Relationship of Benzoxazolone Activity

Caption: Potential biological activities of benzoxazolones.

Conclusion

This compound is a readily synthesizable compound belonging to the pharmacologically significant benzoxazolone class. While specific biological data for this molecule is currently sparse in the public domain, its structural features suggest potential for further investigation as a modulator of various enzymes and signaling pathways. The synthetic protocol and foundational information provided in this guide are intended to facilitate future research into the biological properties and therapeutic potential of this and related compounds. Further screening and mechanistic studies are warranted to fully elucidate its pharmacological profile.

References

- 1. Methyl 3-amino-4-hydroxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C9H7NO4 | CID 12564532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

"Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate" chemical suppliers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate, with the CAS Number 72752-80-8, is a heterocyclic organic compound belonging to the benzoxazolone family. Compounds within this class are of significant interest to the pharmaceutical and agrochemical industries due to their diverse biological activities. This technical guide provides a comprehensive overview of the available chemical data, suppliers, synthesis protocols, and reported biological activities of this specific molecule.

Chemical and Physical Properties

While comprehensive experimental data for this compound is not consistently available from commercial suppliers, the following table summarizes key computed and reported properties. Researchers should note that some suppliers, such as Sigma-Aldrich, explicitly state that they do not perform analytical testing on this product, and thus, experimental validation of these properties is recommended.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₄ | PubChem |

| Molecular Weight | 193.16 g/mol | PubChem |

| CAS Number | 72752-80-8 | PubChem |

| IUPAC Name | methyl 2-oxo-3H-1,3-benzoxazole-6-carboxylate | PubChem |

| Appearance | Solid (predicted) | Sigma-Aldrich[1] |

| Solubility | Not specified | N/A |

| Melting Point | Not specified | N/A |

| Purity | Not specified by major suppliers | N/A |

Chemical Suppliers

This compound is available from several chemical suppliers, primarily for research and development purposes. The following table lists some of the known suppliers. It is advisable to contact the suppliers directly to obtain the latest product specifications and availability.

| Supplier | Product Number | Notes |

| Sigma-Aldrich | KOB0033 | Sold as part of a collection of unique chemicals; analytical data not collected by the supplier.[1] |

| Biosynth | XCA75280 | - |

| BenchChem | - | - |

| Ambeed | - | - |

| Echemi (various) | - | A platform with multiple listed suppliers. |

Experimental Protocols

Synthesis of this compound

A method for the synthesis of this compound has been described in the patent literature (CA2849868A1).[2] The protocol involves the cyclization of a substituted aminophenol using a carbonylating agent.

Reactants:

-

Methyl 4-amino-3-hydroxybenzoate (Intermediate 75)

-

Carbonyl diimidazole (CDI)

-

Tetrahydrofuran (THF)

-

Dichloromethane (CH₂Cl₂)

-

1N aqueous Hydrochloric acid (HCl)

Procedure:

-

A solution of methyl 4-amino-3-hydroxybenzoate (1.06 g, 6.34 mmol) in THF (13.5 mL) is prepared.

-

Carbonyl diimidazole (1.88 g, 11.6 mmol) is added to the solution.

-

The reaction mixture is heated to reflux temperature for 24 hours.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The resulting residue is partitioned between dichloromethane and a 1N aqueous HCl solution.

-

The organic layer is separated, dried, and concentrated to yield the crude product.

-

Purification of the crude product can be achieved by column chromatography.

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Biological Activity

The biological activities of the broader benzoxazolone class of compounds are well-documented, with many derivatives exhibiting analgesic, anti-inflammatory, antimicrobial, and anticancer properties. Specific research on this compound is more limited; however, some studies and chemical databases have pointed towards its potential bioactivity.

Antimicrobial and Anticancer Potential

Several sources suggest that this compound has been investigated for its antimicrobial and anticancer properties.[3][4] One study involving the analysis of a methanolic extract of Helianthemum lippii identified this compound as a constituent.[5][6] The overall extract displayed a range of biological activities, including antimicrobial, antifungal, and anticancer effects, though the activity of the isolated compound was not individually assessed in this particular study.[5][6] Another source indicates that this compound has shown promising anticancer and antimicrobial activity.[3] Further dedicated studies are required to fully elucidate the specific biological mechanisms and therapeutic potential of this molecule.

The following diagram illustrates the potential logical relationship between the chemical class and its reported biological activities.

Caption: Logical relationship of reported biological activities.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be observed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a readily available research chemical with potential applications in drug discovery, particularly in the areas of antimicrobial and anticancer research. While detailed experimental data on its physical properties are sparse, a synthesis protocol has been reported. Further investigation into its specific biological activities and mechanisms of action is warranted to fully understand its therapeutic potential. Researchers are encouraged to perform their own analytical characterization of the compound upon acquisition.

References

- 1. 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. CA2849868A1 - New cyclohexylamine derivatives having .beta.2 adrenergic agonist and m3 muscarinic antagonist activities - Google Patents [patents.google.com]

- 3. 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid | 154780-52-6 | Benchchem [benchchem.com]

- 4. Methyl 6-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylate | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. afz.fapz.uniag.sk [afz.fapz.uniag.sk]

"Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the compound's characteristics and potential therapeutic applications.

Chemical and Physical Properties

This compound, with the CAS number 72752-80-8, is a benzoxazolone derivative.[1][2][3][4] The benzoxazolone core is recognized as a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[5][6]

Table 1: General and Computed Physical & Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₄ | PubChem[3] |

| Molecular Weight | 193.16 g/mol | PubChem[3] |

| IUPAC Name | methyl 2-oxo-3H-1,3-benzoxazole-6-carboxylate | PubChem[3] |

| CAS Number | 72752-80-8 | Sigma-Aldrich[7], PubChem[3] |

| Physical Form | Solid | Sigma-Aldrich |

| Computed XLogP3 | 1.1 | PubChem |

| Computed Hydrogen Bond Donor Count | 1 | PubChem |

| Computed Hydrogen Bond Acceptor Count | 4 | PubChem |

| Computed Rotatable Bond Count | 1 | PubChem |

| Computed Exact Mass | 193.03750770 | PubChem[3] |

| Computed Monoisotopic Mass | 193.03750770 | PubChem[3] |

| Computed Topological Polar Surface Area | 72.9 Ų | PubChem |

| Computed Heavy Atom Count | 14 | PubChem |

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be inferred from the general synthesis of benzoxazolones and the preparation of its key precursor, methyl 3-amino-4-hydroxybenzoate.

Conceptual Synthesis Workflow

The synthesis would likely involve two main stages: the preparation of the starting material, methyl 3-amino-4-hydroxybenzoate, followed by its cyclization to form the benzoxazolone ring.

Caption: Conceptual workflow for the synthesis of the target compound.

Experimental Protocols (Inferred)

Step 1: Synthesis of Methyl 3-amino-4-hydroxybenzoate

A common route to this precursor involves the nitration of a protected p-hydroxybenzoic acid, followed by reduction of the nitro group and esterification. For instance, 3-amino-4-hydroxybenzoic acid can be esterified using methanol in the presence of an acid catalyst like sulfuric acid or trimethylsilyl chloride.[8]

-

Reaction: 3-Amino-4-hydroxybenzoic acid is dissolved in anhydrous methanol.

-

Catalyst: A suitable acid catalyst (e.g., H₂SO₄ or TMSCl) is added.

-

Conditions: The mixture is typically heated under reflux for several hours.

-

Work-up: The solvent is removed under reduced pressure, and the crude product is purified, often by column chromatography.[8]

Step 2: Cyclization to form this compound

The cyclization of an o-aminophenol derivative, such as methyl 3-amino-4-hydroxybenzoate, to a benzoxazolone is a standard transformation. This is typically achieved using a phosgene equivalent, such as triphosgene, carbonyldiimidazole (CDI), or urea.

-

Reactants: Methyl 3-amino-4-hydroxybenzoate is dissolved in a suitable aprotic solvent (e.g., THF, dioxane).

-

Reagent: A phosgene equivalent (e.g., CDI) is added, often in the presence of a non-nucleophilic base.

-

Conditions: The reaction is usually carried out at room temperature or with gentle heating.

-

Work-up: The reaction mixture is typically quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography.

Disclaimer: These are inferred protocols based on general chemical principles and literature on related compounds. Specific reaction conditions, stoichiometry, and purification methods would need to be optimized experimentally.

Spectral Data

While specific experimental spectra for this compound are not available in the searched databases, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectral Characteristics

| Technique | Expected Key Features |

| ¹H NMR | - Aromatic protons on the benzene ring (likely in the δ 7.0-8.0 ppm region).- A singlet for the methyl ester protons (likely around δ 3.9 ppm).- A broad singlet for the N-H proton of the oxazolone ring (can be variable and may exchange with D₂O). |

| ¹³C NMR | - A carbonyl carbon of the ester (around δ 165-170 ppm).- A carbonyl carbon of the oxazolone ring (around δ 150-155 ppm).- Aromatic carbons (in the δ 110-150 ppm region).- A methyl carbon of the ester (around δ 52 ppm). |

| IR Spectroscopy | - N-H stretching vibration (around 3200-3400 cm⁻¹).- C=O stretching of the ester (around 1720-1740 cm⁻¹).- C=O stretching of the cyclic carbamate (oxazolone) (around 1760-1780 cm⁻¹).- C-O stretching vibrations.- Aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight (193.16 g/mol ).- Fragmentation patterns may include the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃). |

Biological Activity and Signaling Pathways

Benzoxazolone derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[5][9][10][11]

Anti-inflammatory Activity

Several studies have highlighted the potent anti-inflammatory properties of benzoxazolone derivatives.[5][12][13] Their mechanism of action is often linked to the inhibition of key inflammatory mediators.

Involvement in the MAPK/NF-κB/iNOS Signaling Pathway

Research on structurally related benzoxazolone derivatives suggests that their anti-inflammatory effects may be mediated through the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which in turn regulate the expression of inducible Nitric Oxide Synthase (iNOS).[12]

-

MAPK Pathway: Benzoxazolones have been shown to inhibit the phosphorylation of key MAPK proteins such as p38 and ERK.[12]

-

NF-κB Pathway: By inhibiting the MAPK pathway, these compounds can suppress the activation of the transcription factor NF-κB.[12]

-

iNOS Expression: The inhibition of NF-κB leads to a downregulation of the expression of pro-inflammatory enzymes like iNOS, resulting in reduced production of nitric oxide (NO), a key inflammatory mediator.[12][13]

Caption: Postulated mechanism of anti-inflammatory action of benzoxazolone derivatives.

This inhibition of the MAPK/NF-κB/iNOS pathway leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β and IL-6, contributing to the overall anti-inflammatory effect.[12]

Conclusion

This compound belongs to a class of compounds with significant potential in drug discovery, particularly in the development of anti-inflammatory agents. While specific experimental data for this particular molecule is limited in publicly available literature, the known properties of the benzoxazolone scaffold suggest it is a promising candidate for further investigation. Future research should focus on the experimental determination of its physicochemical properties, optimization of its synthesis, and a detailed elucidation of its biological mechanism of action to fully assess its therapeutic potential.

References

- 1. Page loading... [wap.guidechem.com]

- 2. myskinrecipes.com [myskinrecipes.com]

- 3. This compound | C9H7NO4 | CID 12564532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 0033 | Sigma-Aldrich [sigmaaldrich.com]

- 5. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Methyl 3-amino-4-hydroxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. 1,2,4-Triazole-based benzothiazole/benzoxazole derivatives: Design, synthesis, p38α MAP kinase inhibition, anti-inflammatory activity and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iNOS inhibitors: Benzimidazole-coumarin derivatives to combat inflammation | European Journal of Chemistry [eurjchem.com]

- 12. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and synthesis of new disubstituted benzoxazolone derivatives that act as iNOS inhibitors with potent anti-inflammatory activity against LPS-induced acute lung injury (ALI) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendancy of Benzoxazoles: A Technical Guide to a Privileged Scaffold in Drug Discovery

For Immediate Release

In the ever-evolving landscape of medicinal chemistry, the benzoxazole scaffold has solidified its position as a "privileged" structure, a core molecular framework that consistently yields compounds with significant and diverse biological activities. This technical guide offers an in-depth exploration of the discovery of novel benzoxazole derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource on their synthesis, biological evaluation, and mechanisms of action.

Introduction: The Versatility of the Benzoxazole Core

Benzoxazole, a bicyclic heterocyclic compound, consists of a benzene ring fused to an oxazole ring. This unique arrangement imparts favorable physicochemical properties, including metabolic stability and the ability to engage in various non-covalent interactions with biological targets. Consequently, benzoxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and analgesic properties.[1] This guide will delve into the specifics of these activities, supported by quantitative data and detailed experimental methodologies.

Synthesis of Novel Benzoxazole Derivatives

The synthesis of the benzoxazole core and its derivatives can be achieved through several strategic approaches. The classical and most common method involves the condensation of an o-aminophenol with a carboxylic acid or its equivalent, often facilitated by a dehydrating agent or catalyst. Modern advancements have introduced more efficient and environmentally friendly techniques, such as microwave-assisted organic synthesis (MAOS), which significantly reduces reaction times and improves yields.

A general synthetic workflow for the preparation of 2-substituted benzoxazoles is depicted below.

Experimental Protocol: Microwave-Assisted Synthesis of 2-Arylbenzoxazoles

This protocol outlines a solvent-free, microwave-assisted method for the synthesis of 2-arylbenzoxazoles from o-aminophenol and aromatic aldehydes.

Materials:

-

o-Aminophenol

-

Substituted aromatic aldehyde

-

Iodine (I₂)

-

Microwave reactor

Procedure:

-

In a microwave-safe vial, combine o-aminophenol (1 mmol), the desired aromatic aldehyde (1 mmol), and iodine (1.2 mmol).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a controlled temperature (e.g., 120°C) for a specified time (typically 5-15 minutes).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with a saturated solution of sodium thiosulfate to remove excess iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Biological Activities of Novel Benzoxazole Derivatives

The therapeutic potential of benzoxazole derivatives spans a wide spectrum of diseases. The following sections summarize the quantitative data from various studies, highlighting their efficacy in key areas of drug development.

Anticancer Activity

Benzoxazole derivatives have emerged as potent anticancer agents, targeting various hallmarks of cancer, including cell proliferation, angiogenesis, and apoptosis. Many derivatives have shown significant cytotoxic effects against a range of human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Benzoxazole-1,3,4-oxadiazole (10b) | A549 (Lung) | 0.13 ± 0.014 | [2] |

| Benzoxazole-1,3,4-oxadiazole (10b) | MCF-7 (Breast) | 0.10 ± 0.013 | [2] |

| Benzoxazole-1,3,4-oxadiazole (10b) | HT-29 (Colon) | 0.22 ± 0.017 | [2] |

| Benzoxazole-pyrrolidinone (19) | SNB-75 (CNS) | 8.4 nM | [3] |

| Benzoxazole-pyrrolidinone (20) | SNB-75 (CNS) | 7.6 nM | [3] |

| 2,5-disubstituted benzoxazole (3c) | MCF-7 (Breast) | 4 µg/mL |

Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Benzoxazole derivatives have demonstrated promising activity against a variety of pathogenic bacteria and fungi.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 2-(p-Substituted)phenyl-5-(3-(4-ethylpiperazine-1-yl) propionamido)benzoxazole (B7) | P. aeruginosa | 16 | [4] |

| 2-(p-Substituted)phenyl-5-(3-(4-ethylpiperazine-1-yl) propionamido)benzoxazole (B11) | P. aeruginosa | 16 | [4] |

| Various benzoxazole derivatives | E. faecalis | 64 | [4] |

| Benzoxazole derivative (5d) | C. albicans | 16 | [4] |

Anti-inflammatory Activity

Inflammation is a key pathological feature of numerous chronic diseases. Benzoxazole derivatives have been shown to inhibit key inflammatory mediators, such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines.

| Compound/Derivative | Target/Assay | IC₅₀ (µM) | Reference |

| Benzoxazolone derivative (3g) | IL-6 inhibition | 5.09 ± 0.88 | [5] |

| Benzoxazolone derivative (3d) | IL-6 inhibition | 5.43 ± 0.51 | [5] |

| Benzoxazolone derivative (3c) | IL-6 inhibition | 10.14 ± 0.08 | [5] |

Mechanisms of Action: Targeting Key Signaling Pathways

The diverse biological activities of benzoxazole derivatives stem from their ability to interact with and modulate various cellular signaling pathways. This section explores some of the key pathways targeted by these compounds.

Inhibition of VEGFR-2 and c-Met Signaling in Cancer

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met are two key receptor tyrosine kinases that drive angiogenesis. Several benzoxazole derivatives have been identified as potent inhibitors of these receptors.

Upon binding of their respective ligands (VEGF and HGF), VEGFR-2 and c-Met dimerize and autophosphorylate, initiating downstream signaling cascades such as the PI3K/Akt and MAPK pathways.[6][7] These pathways ultimately promote cell proliferation, survival, migration, and angiogenesis. Benzoxazole derivatives can bind to the ATP-binding pocket of these kinases, preventing their activation and thereby inhibiting tumor growth.

Modulation of the COX-2 Pathway in Inflammation

Cyclooxygenase-2 (COX-2) is an enzyme that plays a critical role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins.[8][9][10] Prostaglandins are potent inflammatory mediators that contribute to pain, swelling, and fever. Certain benzoxazole derivatives have been shown to selectively inhibit COX-2, thereby reducing inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.

Experimental Protocols for Biological Evaluation

Sulforhodamine B (SRB) Assay for Anticancer Activity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

-

Human cancer cell lines (e.g., HCT116)

-

Complete cell culture medium

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

Microplate reader

Procedure:

-

Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of the benzoxazole derivatives for a specified period (e.g., 48 hours).

-

After incubation, fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.

-

Wash the plates five times with slow-running tap water to remove TCA.

-

Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Wash the plates four times with 1% acetic acid to remove unbound dye.

-

Allow the plates to air dry.

-

Solubilize the bound dye with 10 mM Tris base solution.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Tube Dilution Method for Antimicrobial Activity

The tube dilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi)

-

Benzoxazole derivatives

-

Standard antimicrobial agents (positive controls)

-

Sterile test tubes

Procedure:

-

Prepare a serial two-fold dilution of the benzoxazole derivatives and standard drugs in the broth medium in a series of test tubes.

-

Inoculate each tube with a standardized suspension of the test microorganism.

-

Include a growth control tube (broth with inoculum but no drug) and a sterility control tube (broth only).

-

Incubate the tubes at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).

-

After incubation, visually inspect the tubes for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

The benzoxazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The data and protocols presented in this guide underscore the significant potential of benzoxazole derivatives in addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders. Future research should focus on optimizing the lead compounds through structure-activity relationship (SAR) studies, elucidating their detailed mechanisms of action, and advancing the most promising candidates into preclinical and clinical development. The versatility of the benzoxazole core, coupled with innovative synthetic and screening methodologies, ensures its enduring relevance in the future of drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of the Protein–Protein Interaction Network Identifying c-Met as a Target of Gigantol in the Suppression of Lung Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 10. COX 2 pathway: Significance and symbolism [wisdomlib.org]

An In-Depth Technical Guide to the Safety and Hazards of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known safety and hazard information for Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate (CAS No. 72752-80-8). Due to the limited availability of specific toxicological data for this compound, this guide also incorporates general safety principles and experimental protocols applicable to benzoxazole derivatives. All information should be used in conjunction with a formal risk assessment and adherence to institutional and regulatory safety protocols.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of a compound is essential for safe handling and experimental design.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₄ | PubChem[1] |

| Molecular Weight | 193.16 g/mol | PubChem[1] |

| Appearance | Solid (form) | Sigma-Aldrich |

| IUPAC Name | methyl 2-oxo-3H-1,3-benzoxazole-6-carboxylate | PubChem[1] |

| CAS Number | 72752-80-8 | PubChem[1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Classification

The aggregated GHS information from multiple notifications to the ECHA C&L Inventory indicates the following classifications[1]:

| Hazard Class | Category |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 |

Hazard Statements and Precautionary Statements

The following hazard (H) and precautionary (P) statements are associated with this compound[1]:

| Type | Code | Statement |

| Hazard | H315 | Causes skin irritation |

| Hazard | H319 | Causes serious eye irritation |

| Hazard | H335 | May cause respiratory irritation |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| Precautionary | P264 | Wash skin thoroughly after handling. |

| Precautionary | P280 | Wear protective gloves/eye protection/face protection. |

| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of water. |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Precautionary | P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| Precautionary | P312 | Call a POISON CENTER/doctor if you feel unwell. |

| Precautionary | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| Precautionary | P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicological Data

Experimental Protocols for Hazard Assessment

While specific experimental data for the target compound is lacking, the following are general protocols for assessing the types of hazards identified.

Skin Irritation Testing (In Vitro)

A common in vitro method is the Reconstructed Human Epidermis (RhE) test.

Methodology:

-

Tissue Culture: A three-dimensional human epidermis model is cultured.

-

Application of Test Substance: A small amount of the test substance is applied topically to the tissue surface.

-

Incubation: The treated tissue is incubated for a defined period (e.g., 60 minutes).

-

Viability Assessment: After exposure, the tissue is rinsed and cell viability is determined, typically using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. A reduction in cell viability below a certain threshold indicates skin irritation potential.

Eye Irritation Testing (In Vitro)

The Bovine Corneal Opacity and Permeability (BCOP) assay is a widely used alternative to in vivo eye irritation testing.

Methodology:

-

Cornea Preparation: Freshly isolated bovine corneas are mounted in a holder.

-

Exposure: The test substance is applied to the epithelial surface of the cornea for a set duration.

-

Opacity Measurement: Corneal opacity is measured using an opacitometer.

-

Permeability Measurement: After exposure and rinsing, the permeability of the cornea is assessed by measuring the passage of a fluorescent dye (e.g., sodium fluorescein).

-

Data Analysis: An "In Vitro Irritancy Score" is calculated based on the opacity and permeability measurements to predict the eye irritation potential.

Signaling Pathways and Experimental Workflows

As no specific signaling pathways for the toxicity of this compound have been elucidated, a generalized workflow for assessing chemical hazards is presented below.

Caption: A logical workflow for the hazard assessment and risk management of a chemical substance.

Safe Handling and Storage

Given its irritant properties, strict adherence to safety protocols is mandatory.

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[2].

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile).

-

Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

-

Respiratory Protection: If dust generation is unavoidable, a suitable dust respirator should be used.

-

-

Handling: Avoid direct contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling, even if gloves were worn.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents[2].

First Aid Measures

In case of exposure, the following first aid measures should be taken:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.

Fire-Fighting Measures

While specific flammability data is not available, general precautions for organic solids should be taken.

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[2].

-

Specific Hazards: During a fire, irritating and toxic gases may be generated by thermal decomposition or combustion[2].

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[2].

Disposal Considerations

All waste generated from the use of this compound must be considered hazardous waste.

-

Chemical Waste: Collect all unused chemical and chemically-contaminated materials in a clearly labeled, sealed, and appropriate hazardous waste container[3].

-

Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE as hazardous waste[3].

-

Final Disposal: The final disposal must be conducted at an approved waste disposal facility in accordance with local, regional, and national regulations[3]. Do not dispose of down the drain or in regular trash[3].

Environmental Hazards

Data on the environmental fate and ecotoxicity of this compound is limited. As a general precaution, prevent its release into the environment. Benzothiazole and its derivatives, a related class of compounds, have been reported to be present in various environmental compartments and can exhibit toxicity to aquatic organisms[4].

This guide is intended for informational purposes and should not be substituted for a comprehensive Safety Data Sheet (SDS) and institutional safety protocols. Researchers are strongly advised to obtain a substance-specific SDS from their supplier before commencing any work.

References

Methodological & Application

Synthesis of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate: A Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The protocol outlines a two-step synthetic pathway commencing with the esterification of 3-amino-4-hydroxybenzoic acid, followed by a cyclization reaction to yield the target compound.

Chemical Properties and Data

A summary of the key quantitative data for the starting material and the final product is presented in the table below for easy reference and comparison.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| 3-Amino-4-hydroxybenzoic acid | C₇H₇NO₃ | 153.14 | 210 (decomposes) | 1571-72-8 |

| Methyl 3-amino-4-hydroxybenzoate | C₈H₉NO₃ | 167.16 | 138-142 | 536-25-4 |

| This compound | C₉H₇NO₄ | 193.16 | Not Reported | 72752-80-8 |

Experimental Protocols

The synthesis is performed in two main stages: the preparation of the intermediate, Methyl 3-amino-4-hydroxybenzoate, and its subsequent cyclization to the final product.

Step 1: Synthesis of Methyl 3-amino-4-hydroxybenzoate

This procedure details the esterification of 3-amino-4-hydroxybenzoic acid.

Materials and Reagents:

-

3-Amino-4-hydroxybenzoic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or a suitable acid catalyst

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Suspend 3-amino-4-hydroxybenzoic acid in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Cool the suspension in an ice bath and slowly add thionyl chloride dropwise.

-